2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
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Overview
Description
2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a complex organic compound with a unique tetracyclic structure
Preparation Methods
The synthesis of 2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The synthetic routes typically involve:
Formation of the Tetracyclic Core: This step often involves cyclization reactions under specific conditions to form the tetracyclic structure.
Functionalization: Introduction of the methoxy, oxo, and thia groups, as well as the pyrazolyl acetamide moiety, through various organic reactions such as nucleophilic substitution, oxidation, and amide formation.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thia groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share the same tetracyclic core but differ in the substituents attached to the core.
Other tetracyclic compounds: Compounds with similar tetracyclic structures but different functional groups or side chains.
The uniqueness of 2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7
Properties
Molecular Formula |
C19H18N6O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C19H18N6O3S/c1-10-7-14(23-22-10)20-15(26)9-25-13-4-3-11(28-2)8-12(13)16-17(25)18(27)24-5-6-29-19(24)21-16/h3-4,7-8H,5-6,9H2,1-2H3,(H2,20,22,23,26) |
InChI Key |
FHSXHLCQFHCHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=C(C=C(C=C3)OC)C4=C2C(=O)N5CCSC5=N4 |
Origin of Product |
United States |
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